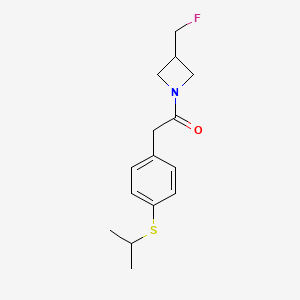
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as FMAE and is a member of the family of azetidinylphenyl compounds.
Mecanismo De Acción
The mechanism of action of FMAE is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, FMAE reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
FMAE has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. FMAE has also been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. In addition, FMAE has been found to have analgesic and antipyretic effects, which make it a promising candidate for the treatment of pain and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMAE is its high potency and selectivity. The compound has been shown to be highly effective at inhibiting COX, even at low concentrations. In addition, FMAE has been found to have low toxicity, making it a safe candidate for use in lab experiments. However, one of the limitations of FMAE is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of FMAE. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential applications of FMAE in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to fully understand the mechanism of action of FMAE and to identify any potential side effects or limitations of the compound.
Métodos De Síntesis
The synthesis of FMAE involves the reaction of 3-(fluoromethyl)azetidine with 4-(isopropylthio)benzaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce FMAE. The synthesis method has been optimized to produce high yields of FMAE, and the purity of the compound has been confirmed through various analytical techniques.
Aplicaciones Científicas De Investigación
FMAE has been extensively studied for its potential applications in the field of medicine. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. FMAE has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRWSBANAVKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2854427.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-2-(ethylsulfanyl)benzamide](/img/structure/B2854430.png)
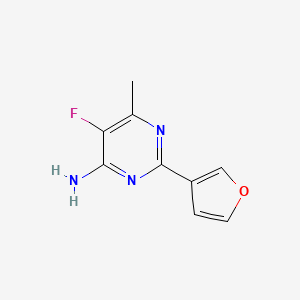
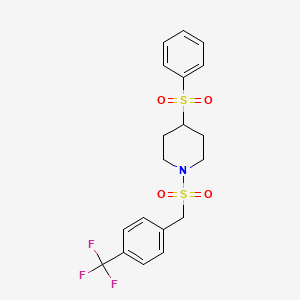

![1-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2854437.png)

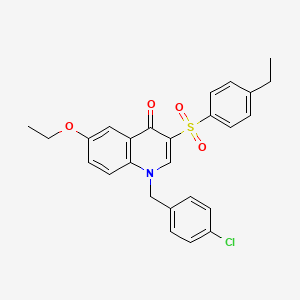
![(5E)-5-(4-fluorobenzylidene)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2854442.png)
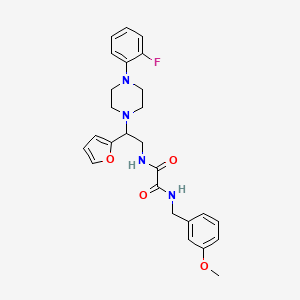
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2854445.png)
![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)
![Octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B2854448.png)